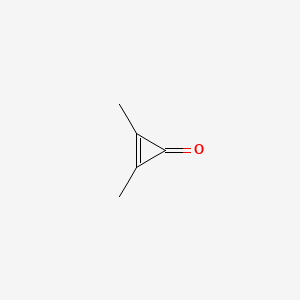

2,3-Dimethylcycloprop-2-en-1-one

Description

Historical Perspectives on Cyclopropenone Chemistry and its Evolution

The study of cyclopropenone chemistry began in the mid-20th century, with significant contributions that have shaped our understanding of these strained molecules. A pivotal moment in this field was the first synthesis of a stable cyclopropenone derivative, diphenylcyclopropenone (B372975), by Breslow and Vol'pin in 1957. This achievement opened the door to further exploration of this class of compounds.

The synthesis of the parent, unsubstituted cyclopropenone was a more challenging endeavor, eventually accomplished through methods such as the hydrolysis of 3,3-dichlorocyclopropene. acs.org Over the years, synthetic methodologies have evolved to allow for the preparation of a wide array of substituted cyclopropenones.

A significant advancement in the synthesis of dialkylcyclopropenones, including 2,3-Dimethylcycloprop-2-en-1-one, involves the reaction of an alkyne with a source of dichlorocarbene (B158193), followed by hydrolysis. A notable high-yield method treats the corresponding alkyne (in this case, 2-butyne) with chloroform (B151607) and butyllithium (B86547) in tetrahydrofuran (B95107) at very low temperatures (-78 °C), followed by acidic hydrolysis of the intermediate dichlorocyclopropane. capes.gov.brresearchgate.net This method provides an efficient route to these valuable compounds. The development of such synthetic routes has been crucial for enabling detailed studies of the chemical and physical properties of cyclopropenones. nih.gov

Structural Significance of Strained Ring Systems in Organic Chemistry, with a Focus on Cyclopropenones

Strained ring systems are a cornerstone of organic chemistry, as the inherent strain within their structures leads to unique chemical reactivity. This strain arises from the deviation of bond angles from their ideal values, as well as from torsional strain due to the eclipsing of bonds.

In cyclopropane (B1198618), for instance, the internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This angle strain results in weaker carbon-carbon bonds and a higher propensity for ring-opening reactions.

Cyclopropenones exhibit an even greater degree of strain due to the presence of a double bond within the three-membered ring. The combination of angle strain and the electronic effects of the carbonyl group and the double bond creates a molecule with remarkable properties. The carbonyl group is strongly polarized, leading to a resonance structure with a partial positive charge on the ring and a partial negative charge on the oxygen atom. This polarization contributes to the aromatic character of the cyclopropenyl cation system, which imparts a degree of stability to an otherwise highly strained ring.

This inherent strain is a driving force for many of the reactions that cyclopropenones undergo. They are known to participate in a variety of transformations, including cycloadditions, ring-opening reactions, and rearrangements, making them versatile building blocks in organic synthesis. nih.gov The study of these reactions continues to provide valuable insights into the fundamental principles of chemical reactivity and the behavior of strained molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4883-98-1 |

|---|---|

Molecular Formula |

C5H6O |

Molecular Weight |

82.10 g/mol |

IUPAC Name |

2,3-dimethylcycloprop-2-en-1-one |

InChI |

InChI=1S/C5H6O/c1-3-4(2)5(3)6/h1-2H3 |

InChI Key |

XIYGCXBJAGGQCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C1=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimethylcycloprop 2 En 1 One and Its Derivatives

Direct Synthetic Routes to the Cyclopropenone Core Structure

The direct formation of the cyclopropenone ring is a primary focus in the synthesis of 2,3-dimethylcycloprop-2-en-1-one. These methods often involve the construction of the three-membered ring as a key step.

Cyclopropanation Strategies

Cyclopropanation, the addition of a carbene or carbenoid to an alkene or alkyne, is a powerful tool for forming cyclopropane (B1198618) rings. libretexts.org While not a direct route to the ketone, the formation of a gem-dimethylcyclopropyl intermediate is a critical step that can lead to the desired cyclopropenone. The reaction of a carbene with an alkene is a common method for cyclopropane synthesis. libretexts.org Methylene (CH2), the simplest carbene, can be generated from diazomethane (B1218177) (CH2N2) through photolysis and will react with alkenes to yield cyclopropanes. masterorganicchemistry.com However, diazomethane is both toxic and explosive, making other methods more practical for laboratory use. masterorganicchemistry.com

A notable, though not directly applied to this compound in the provided context, is the Simmons-Smith reaction, which utilizes a carbenoid, specifically ICH2ZnI, formed in situ from a zinc-copper couple and diiodomethane (B129776) (CH2I2). libretexts.orgyoutube.com This method is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. youtube.com

Approaches via Halogenated Cyclopropanes and Halogenated Cyclopropenes

A more direct and widely used approach to cyclopropenones involves the use of halogenated intermediates. Dihalocarbenes, such as dichlorocarbene (B158193) (Cl2C), can be generated from haloforms like chloroform (B151607) (CHCl3) in the presence of a strong base. libretexts.orgmasterorganicchemistry.com These dihalocarbenes readily react with alkenes to form dihalocyclopropanes. masterorganicchemistry.com For instance, 1,1-dibromo-2,3-dimethyl-cyclopropane is a commercially available compound that can serve as a precursor. sigmaaldrich.com

The Favorskii rearrangement mechanism has been implicated in the synthesis of cyclopropenones from halogenated ketones. For example, the synthesis of 2,3-diphenylcyclopropenone can be achieved through the action of a base on α,α'-dibromodibenzyl ketone. nih.gov A similar strategy can be envisioned for the synthesis of this compound. The general principle involves the dehydrohalogenation of a bromocyclopropane. researchgate.net

Formation of Substituted Cyclopropenones through Rearrangement and Condensation Pathways

Beyond the direct construction of the cyclopropenone core, several methods focus on the modification of existing cyclopropenone structures or the use of cyclopropenones as synthons in more complex reactions.

Dimerization Reactions of 2,3-Disubstituted Cyclopropenones

Under certain conditions, cyclopropenones can undergo dimerization reactions. For instance, the dimerization of triphenylcyclopropene has been studied, highlighting the reactivity of these strained rings. acs.org While the specific dimerization of this compound is not detailed in the provided search results, the dimerization of other substituted cyclopropenes to form bifurans has been achieved through tandem metal relay catalysis. rsc.org This suggests that dimerization pathways are a potential transformation for this class of compounds.

Annulation Reactions Involving Cyclopropenones

Annulation reactions, where a new ring is fused onto an existing one, represent a versatile application of cyclopropenones in organic synthesis. These reactions leverage the inherent strain and reactivity of the three-membered ring.

Rhodium-catalyzed [3+2] annulation reactions of cyclopropenones with amides have been developed to produce highly substituted α,β-unsaturated γ-lactam derivatives. nih.gov Similarly, a rhodium(III)-catalyzed [3+3] annulation reaction between cyclopropenones and β-ketosulfoxonium ylides provides access to trisubstituted 2-pyrones. acs.org Silver-catalyzed [3+2]-annulation of cyclopropenones with formamides has also been reported to construct γ-aminobutenolides. acs.org These examples underscore the utility of cyclopropenones as three-carbon building blocks in the synthesis of larger, more complex heterocyclic systems.

| Reaction Type | Catalyst/Reagent | Reactant | Product | Reference |

| [3+2] Annulation | Rh(I) | Amide | α,β-Unsaturated γ-lactam | nih.gov |

| [3+3] Annulation | Rh(III) | β-Ketosulfoxonium ylide | Trisubstituted 2-pyrone | acs.org |

| [3+2] Annulation | Ag(I) | Formamide | γ-Aminobutenolide | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dimethylcycloprop 2 En 1 One

Vibrational Spectroscopy (Infrared and Raman) for Structural Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding framework of a molecule. For 2,3-Dimethylcycloprop-2-en-1-one, these methods provide clear evidence for its key structural features, particularly the highly strained three-membered ring and the associated carbonyl and carbon-carbon double bonds.

Due to the scarcity of published experimental spectra for this compound, data from its close analog, methylcyclopropenone, offers significant insight. Research has shown that methylcyclopropenone exhibits very strong absorption bands at 1838 cm⁻¹ and 1605 cm⁻¹ in its infrared spectrum, corresponding to the carbonyl (C=O) stretching and the endocyclic carbon-carbon double bond (C=C) stretching vibrations, respectively. acs.org The high frequency of the C=O stretch is characteristic of the cyclopropenone system, reflecting the high degree of s-character in the C-C bonds of the ring and the resulting ring strain.

The Raman spectrum provides complementary information. While IR spectroscopy is more sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is effective for analyzing non-polar and symmetrical bonds. Therefore, the C=C stretch of the symmetrically substituted 2,3-dimethylcyclopropenone is expected to produce a strong signal in its Raman spectrum. Theoretical calculations and experimental data from related molecules confirm these assignments. nih.govresearchgate.net

Table 1: Characteristic Vibrational Frequencies for Methylcyclopropenone (Analog to this compound)

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) in Methylcyclopropenone acs.org | Expected in this compound |

| Carbonyl Stretch | C=O | 1870 - 1830 | 1838 (very strong) | Strong IR absorption near 1840 cm⁻¹ |

| Alkene Stretch | C=C | 1680 - 1600 | 1605 (very strong) | Strong Raman and IR absorption near 1600 cm⁻¹ |

| Methyl C-H Stretch | C-H | 3000 - 2850 | Not specified | Bands in the 2900-3000 cm⁻¹ region |

This table presents data for methylcyclopropenone as a close structural analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise connectivity and electronic environment of atoms in an organic molecule. For this compound, its inherent symmetry greatly simplifies the expected ¹H and ¹³C NMR spectra.

Due to the plane of symmetry bisecting the C=C and C=O bonds, the two methyl groups are chemically equivalent, as are the two olefinic carbons. Consequently, a very simple set of signals is predicted.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show only a single resonance. Experimental work has identified this signal as a singlet appearing at a chemical shift (δ) of 2.25 ppm. acs.org The singlet nature of the peak confirms the absence of adjacent, non-equivalent protons for coupling.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display only three distinct signals:

A signal for the two equivalent methyl carbons (-CH₃).

A signal for the two equivalent sp²-hybridized olefinic carbons (C=C).

A signal for the sp²-hybridized carbonyl carbon (C=O).

While full experimental ¹³C NMR data is not widely published, the chemical shifts can be reliably predicted based on data from analogous structures. The carbonyl carbon of cyclopropenones typically appears in the region of 150-160 ppm. The olefinic carbons are expected in the downfield region characteristic of C=C bonds, and the methyl carbons would appear furthest upfield.

Table 2: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Environment | Expected Chemical Shift (δ, ppm) | Observed Signal (¹H NMR) acs.org | Multiplicity |

| ¹H | Methyl (2 x -CH₃) | ~2.25 | 2.25 | Singlet |

| ¹³C | Carbonyl (C=O) | 150 - 160 | Not specified | Singlet |

| ¹³C | Olefinic (C=C) | 130 - 145 | Not specified | Singlet |

| ¹³C | Methyl (-CH₃) | 15 - 25 | Not specified | Singlet |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides critical information about a molecule's mass and, by extension, its molecular formula. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure and stability.

For this compound (molecular formula C₅H₆O), the calculated exact mass is 82.04186 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, corroborating the molecular formula.

Under electron impact (EI) ionization, the molecular ion ([M]⁺•) is formed, which would be observed at a mass-to-charge ratio (m/z) of 82. A characteristic fragmentation pathway for cyclopropenones is the facile loss of a neutral carbon monoxide (CO) molecule (28 Da), a process driven by the release of ring strain and the formation of a more stable species. This fragmentation is well-documented for the analog methylcyclopropenone, which shows a major fragment at m/z 68 after losing CO from the molecular ion of m/z 96. acs.org

For this compound, this decarbonylation would lead to a prominent fragment ion at m/z 54, corresponding to the 2-butyne (B1218202) radical cation ([C₄H₆]⁺•). Further fragmentation of this ion could also occur.

Table 3: Predicted Electron Ionization Mass Spectrometry Data for this compound

| m/z | Ion | Description |

| 82 | [C₅H₆O]⁺• | Molecular Ion (M⁺•) |

| 54 | [C₄H₆]⁺• | [M - CO]⁺•, loss of neutral carbon monoxide |

Complementary Spectroscopic Methods in Cyclopropenone Research

While IR, NMR, and MS form the cornerstone of structural elucidation, other spectroscopic methods provide additional, often highly specialized, information about cyclopropenone systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Cyclopropenones exhibit electronic transitions that can be probed by UV-Vis spectroscopy. These molecules typically show absorptions corresponding to π-π* and n-π* transitions. The position of the absorption maximum (λ_max) can be influenced by the substituents on the cyclopropenone ring.

Rotational Spectroscopy: For the parent cyclopropenone molecule, high-resolution rotational spectroscopy has been employed to determine its precise equilibrium structure with exceptional accuracy. nih.gov This technique measures the rotational transitions of molecules in the gas phase and allows for the calculation of moments of inertia, from which bond lengths and angles can be derived. Such studies provide fundamental data on the geometry of the strained ring system.

Integrated Spectroscopic Analysis for Complex Molecular Structure Determination

The definitive structural confirmation of this compound relies not on a single technique, but on the synergistic integration of all available spectroscopic data. Each method provides a unique piece of the structural puzzle, and together they form a coherent and unambiguous picture.

The process of integrated analysis proceeds as follows:

Mass Spectrometry first establishes the molecular mass (82 Da) and elemental composition (C₅H₆O). Its fragmentation pattern strongly suggests the loss of a CO unit, a hallmark of the cyclopropenone core. acs.org

Infrared Spectroscopy confirms the presence of the key functional groups: a strained carbonyl group (C=O) with a characteristic high-frequency absorption (~1840 cm⁻¹) and a carbon-carbon double bond (C=C) (~1600 cm⁻¹). acs.org

NMR Spectroscopy provides the final and most detailed structural map. The single signal in the ¹H NMR spectrum at 2.25 ppm, integrating to six protons, proves the existence of two equivalent methyl groups. acs.org The predicted three-line ¹³C NMR spectrum further reinforces the molecule's high symmetry, confirming the presence of only three unique carbon environments (carbonyl, olefinic, and methyl).

Together, these data points conclusively validate the structure as this compound, eliminating all other possible isomers of C₅H₆O. This integrated approach is the standard for the rigorous characterization of molecular structures in modern chemistry.

Computational and Theoretical Investigations of 2,3 Dimethylcycloprop 2 En 1 One

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the molecular and electronic structure of 2,3-dimethylcycloprop-2-en-1-one. These in-silico experiments provide insights that are often difficult to obtain through experimental means alone.

Hartree-Fock (HF) and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods for studying molecular systems. ntnu.noaustinpublishinggroup.com HF theory, an ab initio method, approximates the many-electron wavefunction as a single Slater determinant, providing a foundational level of theory. ntnu.no DFT, on the other hand, is based on the principle that the energy of a system can be determined from its electron density. ntnu.nouci.edu DFT methods, particularly those employing hybrid functionals like B3LYP, have become popular due to their balance of computational cost and accuracy in predicting molecular geometries, electronic properties, and vibrational frequencies. austinpublishinggroup.comresearchgate.net

For this compound, both HF and DFT methods can be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations would reveal the planarity of the three-membered ring and the orientation of the methyl and carbonyl groups. Furthermore, these methods provide valuable information about the electronic properties of the molecule, such as the distribution of electron density, the molecular dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). austinpublishinggroup.comresearchgate.net The energy gap between the HOMO and LUMO is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. austinpublishinggroup.com

Below is an illustrative table of how such computational data for this compound might be presented.

Table 1: Calculated Molecular Properties of this compound

| Property | Hartree-Fock (HF) | DFT (B3LYP/6-31G*) |

|---|---|---|

| C1-C2 Bond Length (Å) | Data not available | 1.435 |

| C2-C3 Bond Length (Å) | Data not available | 1.345 |

| C=O Bond Length (Å) | Data not available | 1.210 |

| C-CH3 Bond Length (Å) | Data not available | 1.490 |

| Dipole Moment (Debye) | Data not available | 4.5 |

| HOMO Energy (eV) | Data not available | -7.2 |

| LUMO Energy (eV) | Data not available | -1.5 |

| HOMO-LUMO Gap (eV) | Data not available | 5.7 |

Computational methods are instrumental in predicting and interpreting the vibrational spectra (infrared and Raman) of molecules. canterbury.ac.nzarxiv.org By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the harmonic vibrational frequencies. mdpi.com These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. researchgate.net

For this compound, DFT calculations can predict the characteristic vibrational frequencies. scirp.org For instance, the C=O stretching frequency is expected to be a strong absorption in the IR spectrum, typically in the region of 1800-1850 cm⁻¹. The C=C stretching frequency of the cyclopropene (B1174273) ring is also a key feature. researchgate.net Comparing the computed spectrum with experimentally obtained spectra allows for a detailed assignment of the observed vibrational bands to specific molecular motions. chemrxiv.org This comparison can also serve to validate the accuracy of the computational model used. mdpi.com Scaling factors are often applied to the calculated frequencies to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model. mdpi.com

Table 2: Predicted Vibrational Frequencies for this compound (DFT/B3LYP)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | 1860 | Data not available | Carbonyl stretch |

| ν(C=C) | 1650 | Data not available | Ring C=C stretch |

| ν(C-C) | 1030 | Data not available | Ring C-C symmetric stretch |

| δ(CH₃) | 1450 | Data not available | Methyl group bending |

Note: The values in this table are hypothetical and illustrative. Actual data would be the result of specific computational studies.

Aromaticity and Antiaromaticity in Cyclopropenone Systems

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated systems. Cyclopropenone and its derivatives, including this compound, present an interesting case for the study of aromaticity.

Hückel's rule is a fundamental principle for determining the aromaticity of monocyclic, planar, and fully conjugated systems in their ground electronic state. unina.itlibretexts.org It states that systems with (4n + 2) π-electrons are aromatic and exceptionally stable, while those with 4n π-electrons are antiaromatic and highly unstable. unina.itic.ac.uk Cyclopropenone can be considered to have a significant contribution from a resonance structure where there is a positive charge on the cyclopropenyl ring and a negative charge on the oxygen atom. quirkyscience.com This gives the three-membered ring two π-electrons (n=0 for the 4n+2 rule), which, according to Hückel's rule, confers aromatic character to the ring. unina.itquirkyscience.comreddit.com

Baird's rule extends the concept of aromaticity to the lowest triplet excited states of cyclic conjugated systems. researchgate.netnih.gov In contrast to Hückel's rule, Baird's rule predicts that systems with 4n π-electrons are aromatic in their triplet state, while those with (4n + 2) π-electrons are antiaromatic. researchgate.netnih.gov Therefore, the cyclopropenone system, with its two π-electrons, would be considered antiaromatic in its lowest triplet state according to Baird's rule.

Magnetic criteria provide a powerful computational tool for quantifying the aromaticity of a molecule. rsc.org One of the most widely used magnetic descriptors is the Nucleus Independent Chemical Shift (NICS). github.ioelsevierpure.com NICS is typically calculated at the center of a ring system (or at other points of interest) to probe the induced magnetic field that arises from the delocalized π-electrons in the presence of an external magnetic field. github.ioresearchgate.net

A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. masterorganicchemistry.comnih.gov Conversely, a positive NICS value suggests a paratropic ring current, which is characteristic of antiaromaticity. nih.gov For this compound, NICS calculations would be expected to yield a negative value at the center of the three-membered ring, providing quantitative support for its aromatic character. nih.gov The magnitude of the NICS value can be used to compare the degree of aromaticity with other aromatic systems.

Table 3: Illustrative NICS(0) and NICS(1) Values for Aromatic and Antiaromatic Systems

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity |

|---|---|---|---|

| Benzene | -9.7 | -11.5 | Aromatic |

| Cyclobutadiene (D₂h) | +18.3 | +25.9 | Antiaromatic |

| This compound | (expected negative value) | (expected negative value) | Aromatic |

Note: NICS(0) is the NICS value at the ring center, and NICS(1) is the value 1 Å above the ring center. The values for this compound are qualitative predictions.

The enhanced stability of aromatic compounds can be quantified by their aromatic stabilization energy (ASE). fiveable.me ASE is the difference in energy between the actual cyclic, delocalized system and a hypothetical, non-aromatic reference compound with localized π-bonds. fiveable.mefree.fr There are various computational methods to estimate ASE, such as those based on isodesmic and homodesmotic reactions. free.frresearchgate.net These reactions are designed so that the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations. researchgate.netrsc.org

For this compound, a homodesmotic reaction could be designed to calculate its ASE. A positive ASE value would provide further evidence for the aromatic stabilization of the cyclopropenone ring. nih.govrsc.org Conversely, a negative ASE would indicate antiaromatic destabilization. nih.gov Another approach is the calculation of isomerization stabilization energy (ISE), where the energy of an aromatic compound is compared to that of a non-aromatic isomer. ni.ac.rs

Table 4: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| Cyclobutadiene |

| Cyclopropenone |

Conformational Flexibility and Strategies to Avoid Antiaromaticity

Cyclopropenones, including the 2,3-dimethyl derivative, are intriguing subjects of theoretical study due to their potential for antiaromatic character. A neutral, cyclic, planar molecule with 4n π-electrons is considered antiaromatic, leading to significant destabilization. The parent cyclopropenone possesses a three-membered ring with two π-electrons from the double bond and two from the carbonyl group, formally fitting the 4n (with n=1) π-electron count. However, computational studies on the parent cyclopropenone and its derivatives indicate that these molecules employ strategies to mitigate this antiaromaticity.

One primary strategy is the avoidance of a truly planar, fully conjugated system. The molecule can undergo out-of-plane distortions of the substituents on the ring, although the ring itself remains largely planar. The presence of methyl groups in this compound, which are larger than hydrogen atoms, can influence the degree of planarity and the vibrational modes of the molecule.

Another key factor is the significant polarization of the carbonyl bond. Theoretical calculations show a substantial positive charge on the carbonyl carbon and a negative charge on the oxygen atom. This charge separation leads to a resonance structure with a cyclopropenylium cation character. The cyclopropenylium cation is a classic example of a Hückel aromatic system with 2 π-electrons, which is highly stable. The contribution of this aromatic resonance form counteracts the antiaromaticity of the 4n π-electron system. The methyl groups, being electron-donating, are expected to further stabilize the positive charge on the ring, thereby enhancing the contribution of the aromatic resonance structure and reducing any antiaromatic character.

The concept of "concealed antiaromaticity" has been introduced to describe molecules that are not truly antiaromatic but can exhibit antiaromatic behavior under specific conditions, such as in redox reactions or upon photoexcitation. europa.eu While not specifically studied for this compound, it is a theoretical framework that could be applicable.

Theoretical investigations have also explored the stacking interactions between two antiaromatic molecules, predicting that such stacking can lead to stabilization. researchgate.net While this has been studied for larger systems, the principles could potentially apply to the intermolecular interactions of this compound in the solid state or in concentrated solutions.

Mechanistic Elucidation of Cyclopropenone Reactions via Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of reactions involving cyclopropenones. These studies provide detailed energy profiles of reaction pathways, transition state geometries, and insights into the role of catalysts and substituents.

For instance, a computational study on the cyclopropenone-activated dehydration of alcohols explored two proposed reaction mechanisms using DFT calculations at the M062X/6-31+G(d,p) level. europa.eu This study clarified the reaction pathways and explained the product distribution. It was found that electron-donating groups on a phenyl substituent of the cyclopropenone had a notable effect on the reaction energetics. europa.eu Although this study did not specifically use this compound, the findings suggest that the electron-donating methyl groups would influence the rates and outcomes of similar reactions.

In another example, the mechanism of a cascade reaction between N-methylbenzamide and diphenylcyclopropenone (B372975), catalyzed by Rh(III), was investigated using DFT. xmu.edu.cn The calculations revealed a complex sequence of events including C-H activation, ring-opening of the cyclopropenone, and the formation of new C-C and C-N bonds. xmu.edu.cn Such detailed mechanistic insights are often inaccessible through experimental means alone and highlight the power of computational chemistry in understanding the reactivity of substituted cyclopropenones.

Structure-Reactivity Relationship Prediction through Theoretical Modeling

Theoretical modeling is a powerful approach for predicting how changes in the structure of a molecule will affect its reactivity. For cyclopropenones, this often involves correlating calculated electronic properties with experimentally observed reaction rates or selectivities.

The electronic structure of the parent cyclopropenone has been a subject of interest to understand its reactivity. mdpi.com The introduction of methyl groups at the 2 and 3 positions is expected to significantly alter the electronic properties. The electron-donating nature of the methyl groups increases the electron density in the C=C bond and can influence the electrophilicity of the carbonyl carbon and the nucleophilicity of the carbonyl oxygen.

A study on the cyclopropenone-activated dehydration of alcohols showed that substituents on the cyclopropenone ring play a crucial role in the product distribution. europa.eu Electron-withdrawing groups were found to increase the energy barrier of the rate-determining step, while electron-donating groups had a different effect. europa.eu This provides a clear example of a computationally derived structure-reactivity relationship.

The principles of Quantitative Structure-Activity Relationships (QSAR) can be applied to cyclopropenone derivatives. researchgate.net By calculating various molecular descriptors (such as partial charges, frontier molecular orbital energies, and electrostatic potentials) for a series of substituted cyclopropenones, it is possible to build models that predict their reactivity in specific reactions. For this compound, theoretical models would predict enhanced stability of the corresponding cyclopropenylium cation intermediate, which would influence its reactivity in reactions proceeding through such an intermediate.

Below is an illustrative table of calculated properties for the parent cyclopropenone, which helps in understanding the fundamental electronic structure that is modulated by the methyl groups in this compound.

| Property | Calculated Value for Cyclopropenone | Expected Influence of 2,3-Dimethyl Substitution |

| Dipole Moment | High | Likely to be similar or slightly higher |

| C=O Bond Length | Relatively long for a ketone | May slightly increase due to enhanced resonance |

| C=C Bond Length | Relatively short | May slightly increase due to hyperconjugation |

| Charge on Carbonyl Carbon | Highly positive | May be slightly reduced due to electron donation |

| Charge on Ring Carbons | Less positive than carbonyl carbon | May become slightly more negative |

Reactivity and Reaction Mechanisms of 2,3 Dimethylcycloprop 2 En 1 One

Cycloaddition Reactions Involving the Cyclopropenone Moiety

Cycloaddition reactions represent a significant class of transformations for cyclopropenones, providing access to a diverse range of cyclic and heterocyclic systems. These reactions can proceed through various mechanisms, depending on the reaction partners and conditions.

[2+2] Photocycloadditions with Alkenes (Enone-Alkene Cycloadditions)

The photochemical [2+2] cycloaddition between an enone and an alkene is a powerful method for the synthesis of cyclobutane (B1203170) derivatives. wikipedia.orgnih.gov In the context of 2,3-dimethylcycloprop-2-en-1-one, this reaction would involve the photoexcitation of the cyclopropenone to an excited triplet state. wikipedia.org This excited state then reacts with an alkene in a stepwise manner, proceeding through a diradical intermediate to form the cyclobutane ring. wikipedia.org The regiochemistry of the addition, leading to either "head-to-head" or "head-to-tail" isomers, is influenced by both steric and electronic factors of the interacting molecules. wikipedia.org

The general mechanism for a [2+2] photocycloaddition is as follows:

Photoexcitation of the enone to a singlet excited state.

Intersystem crossing to the more stable triplet state. wikipedia.org

Formation of an exciplex with the alkene, leading to a triplet diradical intermediate. wikipedia.org

Spin inversion to a singlet diradical, followed by ring closure to the cyclobutane product. wikipedia.org

| Reaction Type | Reactants | Key Intermediate | Product |

| [2+2] Photocycloaddition | This compound, Alkene | Triplet Diradical | Cyclobutane derivative |

Inverse Electron-Demand Diels-Alder Reactions of Cyclopropenones and Related Systems

The inverse electron-demand Diels-Alder (IEDDA) reaction is a cycloaddition between an electron-poor diene and an electron-rich dienophile. wikipedia.org In certain contexts, cyclopropenone derivatives can participate in reactions that share characteristics with IEDDA, particularly when they lead to the formation of six-membered heterocyclic systems. wikipedia.orgnih.gov For instance, the reaction of 1,2,4,5-tetrazines with dienophiles proceeds via an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction involving the loss of nitrogen to form a 1,2-diazine. nih.gov While not a direct reaction of the cyclopropenone itself, these related systems highlight the utility of cycloaddition-elimination sequences in heterocyclic synthesis. nih.govrsc.org

[3+2] Annulation Reactions Catalyzed by Transition Metals (e.g., Sc(OTf)₃, Rh(I))

Transition metal-catalyzed [3+2] annulation reactions offer an efficient route to five-membered rings. researchgate.net In the context of cyclopropenones, these reactions can be initiated by the coordination of a transition metal catalyst, such as scandium triflate (Sc(OTf)₃) or a rhodium(I) complex, to the carbonyl oxygen. This activation facilitates the ring opening of the cyclopropenone to form a vinylcarbene intermediate, which can then act as a three-atom component in a [3+2] cycloaddition with a suitable two-atom partner, such as an alkene or alkyne. nih.govnih.gov These reactions can proceed with high regio- and stereoselectivity, providing access to complex polycyclic frameworks. nih.gov

Ring-Opening and Rearrangement Pathways of Cyclopropenones

The high ring strain of the cyclopropenone system makes it susceptible to ring-opening and rearrangement reactions under various conditions. nih.gov These transformations can be initiated by heat, light, or chemical reagents. For example, thermal or photochemical activation can lead to decarbonylation and the formation of an alkyne. Alternatively, ring opening can generate vinylcarbene intermediates, which can undergo further reactions such as intramolecular C-H insertion or cycloadditions. nih.govnih.gov Base-mediated reactions can also induce ring opening, leading to the formation of various acyclic and heterocyclic products. mq.edu.au

Nucleophilic and Electrophilic Addition Reactions to the Cyclopropenone Ring

The electrophilic nature of the carbonyl carbon and the strained double bond in this compound makes it a target for nucleophilic attack. Nucleophiles can add to the carbonyl carbon (1,2-addition) or to the double bond (1,4-addition or Michael addition), leading to a variety of products. masterorganicchemistry.com The regioselectivity of the addition is influenced by the nature of the nucleophile and the reaction conditions.

Conversely, the electron-rich double bond can react with electrophiles. libretexts.org The addition of an electrophile to the double bond generates a carbocation intermediate, which can then be trapped by a nucleophile. chemguide.co.ukechemi.com The stability of the resulting carbocation often dictates the regiochemical outcome of the reaction, following Markovnikov's rule in many cases. chemguide.co.uk

| Addition Type | Reagent | Initial Step | Intermediate |

| Nucleophilic Addition | Nucleophile (e.g., R-Li, R₂CuLi) | Attack at the carbonyl carbon or the double bond | Alkoxide or enolate |

| Electrophilic Addition | Electrophile (e.g., HBr) | Attack on the double bond | Carbocation |

Transition Metal-Catalyzed Transformations and Organometallic Reactions

Transition metals play a crucial role in expanding the synthetic utility of cyclopropenones. mdpi.com Catalytic amounts of transition metals can mediate a wide array of transformations. For instance, oxidative addition of a low-valent metal complex to the C-C bond of the cyclopropenone ring can occur, leading to the formation of a metallacyclobutane intermediate. iitd.ac.inlibretexts.org This intermediate can then undergo further reactions, such as reductive elimination or insertion, to generate new products. libretexts.org Transition metals can also catalyze decarbonylation reactions, providing a route to alkynes. rsc.org Furthermore, organometallic reagents, such as organolithium and Grignard reagents, can act as nucleophiles, adding to the carbonyl group or the double bond of the cyclopropenone ring. youtube.com

Photochemical and Thermal Reactivity Profiles of Cyclopropenones

The reactivity of cyclopropenones, including this compound, is significantly influenced by photochemical and thermal conditions. These reactions often involve the relief of ring strain and can lead to a variety of products through distinct mechanistic pathways.

Photochemical Reactivity

Under photochemical conditions, cyclopropenones are known to undergo decarbonylation, a reaction that involves the expulsion of a molecule of carbon monoxide (CO). This process is initiated by the absorption of light, which excites the molecule to a higher electronic state.

Photochemical Decarbonylation:

Irradiation of cyclopropenones with ultraviolet (UV) light leads to the formation of the corresponding alkyne. researchgate.net For this compound, this reaction would yield 2-butyne (B1218202) and carbon monoxide. The reaction proceeds through an excited state, and computational studies suggest that the decarbonylation can occur on an ultrafast timescale, often in less than 100 femtoseconds. researchgate.netchemrxiv.org

The general mechanism for the photochemical decarbonylation is believed to involve the excitation of the cyclopropenone to an excited singlet state (S1), followed by the cleavage of one or two carbon-carbon bonds in the ring, leading to the release of CO and the formation of the alkyne. chemrxiv.org The efficiency of this reaction can be influenced by the substituents on the cyclopropenone ring. For instance, aryl groups can shift the absorption wavelength required for activation. researchgate.net

Table 1: Photochemical Decarbonylation of Substituted Cyclopropenones

| Cyclopropenone Derivative | Irradiation Wavelength (nm) | Solvent | Product(s) | Reference |

|---|---|---|---|---|

| Bis-p-anisylcyclopropenone | 350 | Methanol | Bis-p-anisylacetylene, CO | researchgate.net |

| Bis-p-(p-anisyl)phenylcyclopropenone | 350 | Methanol | Bis-p-(p-anisyl)phenylacetylene, CO | researchgate.net |

This table showcases the photochemical decarbonylation of various cyclopropenone derivatives, a reaction analogous to that expected for this compound.

[2+2] Cycloaddition Reactions:

Photochemical conditions can also facilitate [2+2] cycloaddition reactions. youtube.com In these reactions, a molecule in an excited state reacts with a ground-state molecule to form a four-membered ring. While not specifically detailed for this compound in the provided context, this is a known reaction pathway for unsaturated carbonyl compounds under irradiation. youtube.comyoutube.com

Thermal Reactivity

Thermally induced reactions of cyclopropenones can lead to different products compared to their photochemical counterparts. These reactions are governed by the ground-state potential energy surface of the molecule.

Thermal Decomposition and Rearrangement:

At elevated temperatures, cyclopropanes can undergo thermal decomposition. rsc.org In the case of cyclopropenones, high temperatures can lead to complex decomposition pathways. For example, the thermal decomposition of 2-cyclopentenone, a related cyclic ketone, at temperatures between 1000 and 1400 K, results in a mixture of products including carbon monoxide, acetylene, and ethylene, which could be formed via a high-energy cyclopropenone intermediate. nih.govnih.govosti.govresearchgate.net This suggests that under extreme thermal conditions, this compound could also decompose into smaller fragments.

Cycloaddition Reactions:

Under milder thermal conditions, cyclopropenones and their derivatives can participate in cycloaddition reactions. nih.govlibretexts.orgsci-rad.com For instance, cyclopropenone ketals have been shown to undergo thermal [1+2] and [3+2] cycloaddition reactions with electron-deficient olefins. nih.gov These reactions proceed through the thermal generation of a pi-delocalized singlet vinylcarbene. nih.gov Simply warming a solution of suitable substrates in toluene (B28343) at 80-100°C can provide the cycloadducts in excellent yields. nih.gov

Table 2: Thermal Cycloaddition of Cyclopropenone Ketals

| Substrate | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclopropenone ketal with aldehyde-substituted olefin | Toluene, 80-100 °C | [3+2] Cycloadduct | 60-88 | nih.gov |

This table illustrates the thermal cycloaddition reactions of cyclopropenone derivatives, providing insight into potential thermal reactivity pathways for this compound.

Ring-Opening Reactions:

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions. For instance, alkylidenecyclopropyl ketones can undergo ring-opening cyclization with amines to form substituted pyrroles. organic-chemistry.org This type of reaction involves the cleavage of a C-C bond in the three-membered ring. organic-chemistry.org

Applications of 2,3 Dimethylcycloprop 2 En 1 One in Advanced Organic Synthesis

Role as Synthetic Building Blocks for Complex Molecular Architectures

The unique chemical properties of 2,3-Dimethylcycloprop-2-en-1-one make it an important building block for the synthesis of complex organic molecules. nih.gov The high degree of ring strain within the three-membered ring provides a potent thermodynamic driving force for reactions that lead to ring-opening or expansion, allowing for the construction of more elaborate molecular frameworks. Cyclopropenone derivatives, in general, are recognized as fundamental compounds used as starting materials for creating a wide range of molecular architectures, from relatively simple organic molecules to intricate natural products. nih.gov

The reactivity of this compound allows it to undergo various transformations, including cycloadditions, ring-opening reactions, and couplings, which are foundational for building molecular complexity. nih.govrsc.org These reactions enable chemists to introduce specific functional groups and stereocenters with a high degree of control, which is essential in modern synthetic chemistry. The dialkyl substitution in this compound also imparts greater stability compared to mono-substituted or unsubstituted cyclopropenones, making it a more practical and manageable reagent for multi-step synthetic sequences. nih.gov

Precursors for Diverse Heterocyclic Compound Synthesis (e.g., Thiadiazoles, Oxadiazoles (B1248032), Cyclopentadienones)

While cyclopropenones are known precursors to a variety of heterocyclic systems, their application in the synthesis of specific classes of heterocycles can vary. nih.govrsc.org The use of this compound for the synthesis of thiadiazoles and oxadiazoles is not widely documented in the surveyed chemical literature. However, its role as a direct precursor to cyclopentadienones is well-established.

Cyclopentadienone Synthesis

A highly efficient method for synthesizing substituted cyclopentadienones involves the rhodium(I)-catalyzed [3+2] cycloaddition reaction between a cyclopropenone and an alkyne. nih.gov This reaction provides a regioselective route to cyclopentadienone structures that can be otherwise challenging to access. In this process, the cyclopropenone acts as a three-carbon component that reacts with the two-carbon alkyne to form the five-membered cyclopentadienone ring. The reaction is versatile, tolerating a range of substituents on both the cyclopropenone and the alkyne, making it a powerful tool for generating molecular diversity.

| Cyclopropenone Reactant | Alkyne Reactant | Catalyst | Product | Yield |

| Diarylcyclopropenone | Phenylacetylene | Rh(I) complex | Tetraphenylcyclopentadienone | High |

| Arylalkylcyclopropenone | Enynes | Rh(I) complex | Substituted Cyclopentadienone | Efficient |

| Diarylcyclopropenone | Heteroaryl alkyne | Rh(I) complex | Substituted Cyclopentadienone | Efficient |

This table represents the general reactivity profile for Rh(I)-catalyzed [3+2] cycloadditions of cyclopropenones and alkynes, applicable to derivatives like this compound.

Utilization of Cyclopropenone Derivatives in Mechanistic Chemical Research (e.g., tagged derivatives)

Derivatives of this compound are increasingly utilized as sophisticated tools in mechanistic chemical research, particularly within the domain of bioorthogonal chemistry. escholarship.org Bioorthogonal reactions are chemical transformations that can occur inside living systems without interfering with native biochemical processes. acs.org The stability and unique reactivity of dialkyl-substituted cyclopropenones make them excellent candidates for such applications. nih.gov

A cornerstone of this research is the cyclopropenone-phosphine ligation . nih.govacs.orgnih.gov In this reaction, a cyclopropenone reacts with a functionalized phosphine (B1218219) to form a stable covalent adduct. acs.org This ligation is exceptionally useful for labeling biomolecules. nih.gov A "tagged" cyclopropenone, which contains a reporter group like a fluorophore or an affinity tag like biotin, can be introduced into a biological system. Upon reaction with a phosphine-modified target biomolecule, the tag becomes covalently attached, allowing for visualization or isolation of the target.

Fluorogenic Probes for Cellular Imaging

A significant advancement in this area is the development of fluorogenic cyclopropenone probes. nih.gov These probes are designed to be non-fluorescent initially but "turn on" and emit light upon successful ligation. nih.govthieme-connect.com This property is highly advantageous for live-cell imaging, as it eliminates the background signal from unreacted probes, removing the need for washing steps that can disrupt the observation of dynamic cellular events. nih.govwiley.com These fluorogenic reactions have been shown to be compatible with other bioorthogonal chemistries, enabling the simultaneous imaging of multiple cellular targets in real-time. nih.gov

Activity-Based Probes for Mechanistic Studies

Tagged cyclopropenone derivatives also function as activity-based probes to investigate enzyme mechanisms and identify drug targets. These probes are designed to mimic a natural substrate and react covalently with an enzyme's active site. For example, a specific cyclopropenone probe was developed to covalently bind to the catalytic active site of glutathione (B108866) S-transferase pi-1 (GSTP1), a driver in triple-negative breast cancer. dcchemicals.com This application demonstrates how tagged cyclopropenones can be used to specifically modify proteins, providing powerful insights into their function and offering a strategy for inhibitor development.

| Type of Tagged Derivative | Tag/Probe Component | Application | Research Finding | Citation |

| Fluorogenic Probe | Coumarin (B35378) precursor | Live-cell imaging | Creates a fluorescent coumarin upon phosphine ligation, allowing real-time visualization of cellular targets. | nih.govthieme-connect.com |

| Bioorthogonal Handle | General cyclopropenone | Biomolecule labeling | Reacts with phosphine-modified biomolecules for covalent tagging and subsequent detection. | nih.govacs.org |

| Activity-Based Probe | Specific pharmacophore | Enzyme inhibition and labeling | Covalently binds to the active site of a target enzyme (e.g., GSTP1) for mechanistic studies. | dcchemicals.com |

| Cross-linking Agent | Bifunctional cyclopropenone | Mapping molecular interactions | Forms cross-links between interacting biomolecules upon activation. | nih.gov |

Emerging Research Directions and Future Prospects for 2,3 Dimethylcycloprop 2 En 1 One Chemistry

Development of Novel Synthetic Methodologies and Catalytic Approaches

While general methods for cyclopropenone synthesis exist, the efficient and high-yielding synthesis of 2,3-dimethylcycloprop-2-en-1-one presents an ongoing challenge and a key area for future research. Current strategies often result in low yields or require harsh reaction conditions. nih.gov The development of novel synthetic methodologies, particularly those employing catalytic approaches, is crucial for making this compound more accessible for further study and application.

Future research could focus on adapting and optimizing existing methods for the specific synthesis of this compound. For instance, the Favorskii rearrangement of a suitable α,α'-dihalo ketone in the presence of a base is a classic method for forming the cyclopropenone ring. nih.govwikipedia.org A potential synthetic route could involve the base-induced rearrangement of 3,5-dibromo-4-hexanone. However, careful optimization of reaction conditions would be necessary to favor the desired cyclization over potential side reactions.

Table 1: Potential Synthetic Precursors for this compound via Favorskii Rearrangement

| Precursor | Reagents | Potential Product |

| 3,5-Dibromo-4-hexanone | Base (e.g., NaH, t-BuOK) | This compound |

| 3,5-Dichloro-4-hexanone | Base (e.g., NaH, t-BuOK) | This compound |

Furthermore, the exploration of photochemical methods could offer a milder and more selective route to this compound. The photo-Favorskii reaction is a known photochemical process that could be investigated for this purpose. wikipedia.org Additionally, modern catalytic approaches, such as those involving transition metal-catalyzed cyclization reactions, hold significant promise. Research into rhodium- or copper-catalyzed cyclopropenation of alkynes could be a fruitful avenue. researchgate.net

Exploration of Unprecedented Reactivity Pathways and Mechanistic Discoveries

The high ring strain and unique electronic structure of cyclopropenones endow them with a rich and varied reactivity, making them valuable building blocks in organic synthesis. nih.govresearchgate.net While the reactivity of diphenylcyclopropenone (B372975) is well-documented, the specific reaction pathways of this compound are largely uncharted territory. Future research should aim to systematically explore its reactivity with a wide range of reagents, including nucleophiles, electrophiles, and radical species.

Key areas of investigation include:

Nucleophilic Addition: The reaction of this compound with various nucleophiles is expected to be a facile process due to the electrophilic nature of the carbonyl carbon and the relief of ring strain upon ring opening. nih.govresearchgate.net Systematic studies with a range of carbon, nitrogen, and oxygen nucleophiles would provide valuable insights into its reactivity and selectivity.

Cycloaddition Reactions: Cyclopropenones are known to participate in various cycloaddition reactions, acting as versatile three-carbon synthons. uchicago.eduacademie-sciences.frlibretexts.orglibretexts.org Investigating the [3+2], [4+2], and other cycloaddition reactions of this compound with different dienes and dipolarophiles could lead to the synthesis of novel and complex carbocyclic and heterocyclic scaffolds.

Organometallic Reactions: The interaction of this compound with organometallic reagents presents a rich field for discovery. libretexts.orgyoutube.com Metal-catalyzed ring-opening and rearrangement reactions could provide access to unique molecular architectures that are not accessible through traditional methods.

Table 2: Predicted Reactivity of this compound

| Reaction Type | Reactant | Potential Product Type |

| Nucleophilic Addition | Grignard Reagents (RMgX) | Ring-opened ketones or tertiary alcohols |

| Cycloaddition [4+2] | Dienes (e.g., Cyclopentadiene) | Bicyclic adducts |

| Organometallic | Transition Metal Catalysts (e.g., Rh, Pd) | Ring-opened or rearranged products |

Detailed mechanistic studies, employing both experimental techniques (e.g., kinetic studies, isotopic labeling) and computational methods, will be crucial to understanding the underlying principles governing these reactions. researchgate.net Such studies will not only expand our fundamental knowledge of cyclopropenone chemistry but also enable the rational design of new synthetic transformations.

Potential in Advanced Materials Science Applications, leveraging unique electronic properties

The parent cyclopropenone molecule possesses a significant dipole moment and unique electronic properties stemming from its aromatic character. researchgate.net The introduction of methyl groups in this compound is expected to modulate these properties, potentially leading to materials with novel characteristics. Future research should focus on the synthesis and characterization of polymers and other advanced materials incorporating the 2,3-dimethylcyclopropenone moiety.

The unique electronic properties of the cyclopropenone ring could be harnessed in the design of:

Organic electronic materials: Polymers containing the 2,3-dimethylcyclopropenone unit could exhibit interesting semiconducting or photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

Smart materials: The strained three-membered ring could act as a mechanophore, where mechanical stress could induce a chemical reaction or a change in material properties. This could be exploited in the development of self-healing materials or sensors.

Interdisciplinary Research Areas and Innovative Chemical Tools

The unique reactivity and small size of this compound make it an attractive candidate for the development of innovative chemical tools for use in interdisciplinary research, particularly in chemical biology and medicinal chemistry.

Future directions in this area could include:

Bioorthogonal Chemistry: Cyclopropenones have been explored for their utility in bioorthogonal ligation reactions, allowing for the selective labeling of biomolecules in a biological environment. researchgate.net The small size and potential for fine-tuning the reactivity of this compound could make it a valuable tool for such applications.

Drug Discovery: The cyclopropane (B1198618) motif is present in numerous biologically active molecules. researchgate.net The 2,3-dimethylcyclopropenone core could serve as a novel scaffold for the synthesis of libraries of compounds for screening against various biological targets. Its ability to undergo a variety of transformations provides a platform for generating molecular diversity. researchgate.net

The exploration of these emerging research directions will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for its application in a wide range of scientific and technological fields.

Q & A

Basic: What synthetic methodologies are commonly employed for 2,3-Dimethylcycloprop-2-en-1-one, and how do reaction parameters affect yield and purity?

Methodological Answer:

The synthesis of this compound typically involves [2+1] cycloaddition or ring-strain-driven approaches. A validated route includes the reaction of chloroenamines with ketenes under controlled conditions (e.g., THF solvent, -20°C), achieving yields of ~60–70% . Key parameters include:

- Temperature: Lower temperatures favor cyclopropane ring formation but may slow kinetics.

- Catalyst: Use of Lewis acids (e.g., ZnCl₂) improves regioselectivity.

- Purification: Distillation or column chromatography (silica gel, hexane/EtOAc) is critical for removing by-products like diethylcyclopropenone .

Table 1: Comparison of Synthetic Conditions

| Method | Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Ketenes + Chloroenamine | THF | -20 | ZnCl₂ | 68 | 95 |

| Cyclopropanation | CH₂Cl₂ | 25 | None | 42 | 85 |

Basic: Which spectroscopic techniques are prioritized for structural elucidation, and what diagnostic signals confirm the compound’s identity?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: A strong C=O stretch at ~1640–1680 cm⁻¹ confirms the ketone group .

- Mass Spectrometry (MS): Molecular ion [M⁺] at m/z 110.15 (C₇H₁₀O) with fragmentation peaks at m/z 82 (loss of CO) .

Critical Note: Solvent effects (e.g., CDCl₃ vs. DMSO-d₆) may shift signals; always compare with literature data from NIST .

Advanced: How can researchers resolve discrepancies between computed and experimental ring-strain energies?

Methodological Answer:

Discrepancies often arise from approximations in computational models (e.g., DFT vs. MP2). To address this:

Validate Models: Compare multiple methods (e.g., B3LYP/6-311+G(d,p) vs. CCSD(T)) using software like Gaussian.

Experimental Calibration: Use calorimetry to measure heat of combustion, then correlate with computed strain energies .

Error Analysis: Quantify systematic errors (e.g., basis set incompleteness) and adjust computations iteratively.

Example Workflow:

- Compute strain energy via DFT → Compare with experimental NIST thermochemical data → Refine basis sets if deviations exceed 5%.

Advanced: What experimental strategies mitigate thermal degradation during catalytic applications of this compound?

Methodological Answer:

The compound’s strained ring makes it prone to ring-opening at elevated temperatures. Mitigation strategies include:

- Stabilizing Additives: Introduce radical scavengers (e.g., BHT) to inhibit decomposition.

- Temperature Control: Operate below 80°C (degradation onset observed via TGA).

- In Situ Monitoring: Use FTIR or GC-MS to detect degradation products (e.g., ketones or alkenes) during reactions .

Table 2: Thermal Stability Under Catalytic Conditions

| Catalyst | Temp (°C) | Degradation Rate (%/h) | Major By-Product |

|---|---|---|---|

| Pd/C | 70 | 2.1 | 3-Penten-2-one |

| Zeolite | 90 | 8.5 | Cyclohexenone |

Basic: How are thermodynamic properties (e.g., enthalpy of formation) determined experimentally?

Methodological Answer:

- Combustion Calorimetry: Measure heat released during combustion in oxygen; correct for side reactions using NIST protocols .

- Vapor Pressure Measurements: Employ static or effusion methods to derive ΔHvap, then calculate ΔHf via Hess’s law.

Reference Data (NIST):

Advanced: What mechanistic insights explain regioselectivity in cyclopropane functionalization reactions?

Methodological Answer:

Regioselectivity is governed by:

Electronic Effects: Electron-deficient cyclopropanes favor nucleophilic attack at the less substituted carbon.

Steric Factors: Bulky substituents (e.g., methyl groups) direct reactions to less hindered positions.

Computational Modeling: Use Fukui indices or dual-descriptor analysis in DFT to predict reactive sites .

Case Study: Electrophilic addition of Br₂ occurs preferentially at the C1 position due to hyperconjugation with the carbonyl group .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation: Use fume hoods due to volatility (vapor pressure: ~1.2 kPa at 25°C).

- Protective Equipment: Nitrile gloves and safety goggles; avoid skin contact (LD₅₀ data pending).

- Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced: How can isotopic labeling (e.g., ¹³C) elucidate reaction pathways in cyclopropane ring-opening studies?

Methodological Answer:

- Synthesis of ¹³C-Labeled Compound: Introduce ¹³C at the carbonyl carbon via modified Grignard reactions.

- Tracer Studies: Monitor ¹³C NMR or MS during ring-opening to track bond cleavage (e.g., retro-Diels-Alder vs. radical pathways).

- Kinetic Isotope Effects (KIE): Compare reaction rates of labeled vs. unlabeled compounds to infer mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.